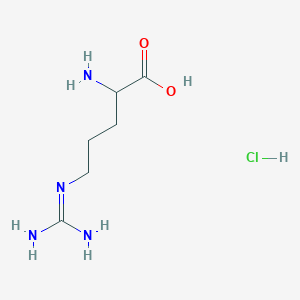
1,2-Dimethyl-1H-indole-3-ethylamine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GSK101 involves multiple steps, starting with the preparation of key intermediates. The process includes the formation of a piperazine amide derivative, which is crucial for the compound’s activity. The synthetic route typically involves the following steps:
- Formation of the piperazine ring.
- Introduction of the benzo[b]thiophene-2-carboxamide moiety.
- Incorporation of the 2,4-dichlorophenylsulfonyl group.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods: Industrial production of GSK101 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GSK101 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren, was möglicherweise seine Aktivität verändert.
Substitution: GSK101 kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte Gruppen innerhalb des Moleküls durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Je nach gewünschter Modifikation können verschiedene Nucleophile und Elektrophile in Substitutionsreaktionen verwendet werden.
Haupterzeugnisse: Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
GSK101 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Aktivierung und Hemmung von TRPV4-Kanälen verwendet.
Biologie: Untersucht die Rolle von TRPV4 in zellulären Prozessen wie der Kalziumsignalisierung und der Mechanotransduktion.
Medizin: Erforscht potenzielle therapeutische Anwendungen bei Erkrankungen wie chronischem Husten, Herzinsuffizienz und Arthrose.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf TRPV4-Rezeptoren bei verschiedenen Krankheiten abzielen
5. Wirkmechanismus
GSK101 übt seine Wirkung aus, indem es an den TRPV4-Rezeptor bindet und diesen aktiviert. Diese Aktivierung führt zu einem Einstrom von Kalziumionen in die Zelle, wodurch verschiedene nachgeschaltete Signalwege ausgelöst werden. Zu den wichtigsten beteiligten molekularen Zielstrukturen und Signalwegen gehören:
Kalziumsignalisierung: Die Aktivierung von TRPV4 erhöht die intrazelluläre Kalziumkonzentration.
AMP-aktivierte Proteinkinase (AMPK): Die Aktivierung von GSK101 führt zur Phosphorylierung von AMPK, das eine Rolle bei der zellulären Energiehomöostase spielt.
Nuclear Factor Kappa B (NF-κB): GSK101 unterdrückt die Aktivierung von NF-κB und reduziert so Entzündungsreaktionen
Wirkmechanismus
GSK101 exerts its effects by binding to and activating the TRPV4 receptor. This activation leads to an influx of calcium ions into the cell, triggering various downstream signaling pathways. The key molecular targets and pathways involved include:
Calcium Signaling: Activation of TRPV4 increases intracellular calcium levels.
AMP-Activated Protein Kinase (AMPK): GSK101 activation leads to phosphorylation of AMPK, which plays a role in cellular energy homeostasis.
Nuclear Factor Kappa B (NF-κB): GSK101 suppresses the activation of NF-κB, reducing inflammatory responses
Vergleich Mit ähnlichen Verbindungen
GSK101 wird mit anderen TRPV4-Agonisten wie 4α-Phorbol 12,13-Didecanoat (4α-PDD) und Arachidonsäuremetaboliten verglichen. Die Einzigartigkeit von GSK101 liegt in seiner hohen Potenz und Selektivität für TRPV4, was es zu einem wertvollen Werkzeug für die Forschung macht. Ähnliche Verbindungen sind:
4α-Phorbol 12,13-Didecanoat (4α-PDD): Ein weiterer TRPV4-Agonist, jedoch weniger potent als GSK101.
Arachidonsäuremetabolite: Diese aktivieren ebenfalls TRPV4, jedoch mit geringerer Spezifität und Potenz im Vergleich zu GSK101
Die hohe Potenz und Selektivität von GSK101 machen es zu einer herausragenden Verbindung in der Untersuchung von TRPV4-Rezeptoren und ihren assoziierten physiologischen Prozessen.
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2/h3-6H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEZJUQXXJDBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170275 | |
| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17726-03-3 | |
| Record name | 1,2-Dimethyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17726-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017726033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















